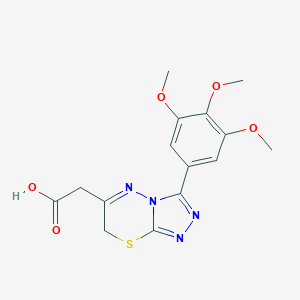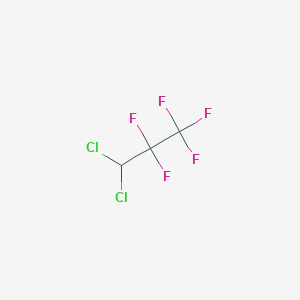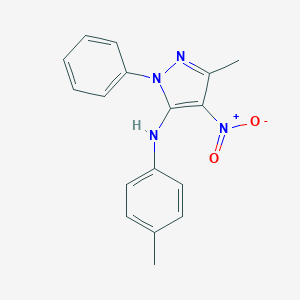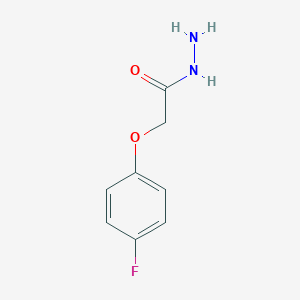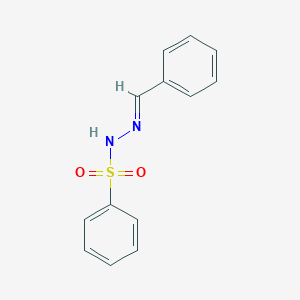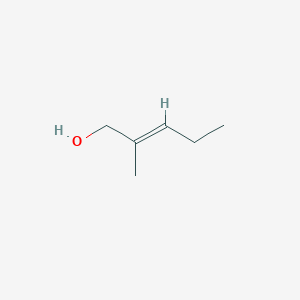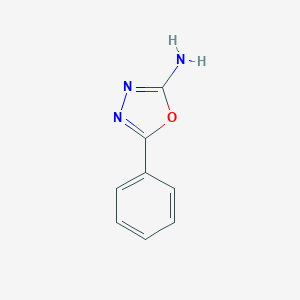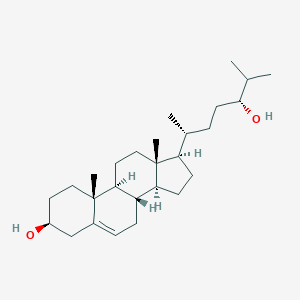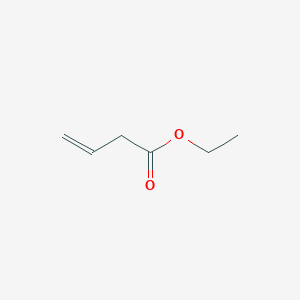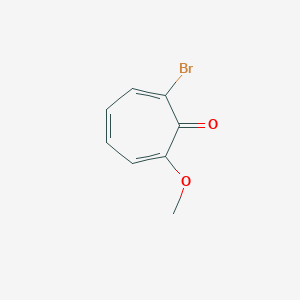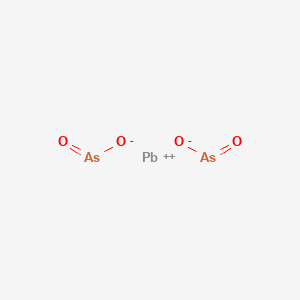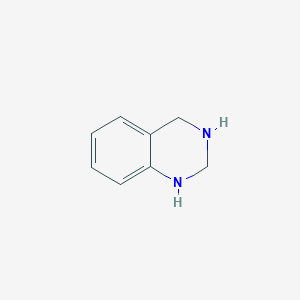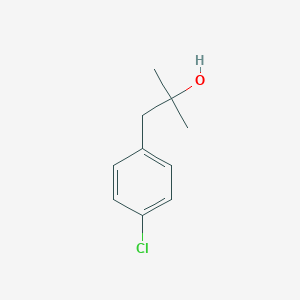
1-(4-Chlorophenyl)-2-methylpropan-2-ol
概要
説明
Synthesis Analysis
The synthesis of chlorophenyl compounds often involves the use of chlorinated aromatic rings as key intermediates. For instance, the synthesis of 1-(2,4-dichlorophenyl)-2-phenylpropen-1-one is described, which involves the design of a pro-drug intended to release a lethal species within anaerobic bacterial cells . Similarly, the synthesis of 1-(2',4'-dihydroxy-5'-chlorophenyl)-3-arylpropane-1,3-diones is achieved through the Baker-Venkatraman transformation . These methods could potentially be adapted for the synthesis of "1-(4-Chlorophenyl)-2-methylpropan-2-ol" by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of chlorophenyl compounds is often characterized by X-ray crystallography. For example, the crystal structure of a compound with a 4-chlorophenyl group has been determined, showing intermolecular hydrogen bonds and C–H⋯π interactions . The molecular structure of "1-(4-Chlorophenyl)-2-methylpropan-2-ol" would likely exhibit similar interactions due to the presence of the chlorophenyl group.
Chemical Reactions Analysis
Chlorophenyl compounds can participate in various chemical reactions. The reactivity of such compounds is influenced by the presence of the chloro substituent, which can activate the aromatic ring towards nucleophilic substitution reactions. The papers do not provide specific reactions for "1-(4-Chlorophenyl)-2-methylpropan-2-ol," but the chemical behavior of related compounds suggests that it could undergo reactions typical of alcohols and chlorinated aromatics .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl compounds are determined by their molecular structure. For instance, the presence of a chloro substituent can affect the boiling point, melting point, and solubility of the compound. The papers describe the crystallographic data and molecular modeling of related compounds, which can be used to infer the properties of "1-(4-Chlorophenyl)-2-methylpropan-2-ol" . Additionally, the conformational analysis of 1-chloro-2-methylpropane provides insights into the possible conformations and stability of chlorinated aliphatic compounds .
科学的研究の応用
1. Anti-allergic Activities
- Application Summary: This compound is used in the synthesis of novel ® (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives, which are tested for in vivo anti-allergic activities .
- Methods of Application: A series of these derivatives were designed, synthesized, and tested for their effects on both allergic asthma and allergic itching .
- Results: Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching. Three of the 19 piperazine derivatives have stronger potency against allergic asthma than levocetirizine, the positive control drug .
2. Nonlinear Optics
- Application Summary: The 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) molecule, which includes “1-(4-Chlorophenyl)-2-methylpropan-2-ol”, has potential applications in nonlinear optics .
- Methods of Application: The ground-state molecular geometry of the CPP molecule was optimized, and geometrical parameters and vibrational modes were established .
- Results: The static and dynamic polarizability of the CPP molecule are found to be many-fold higher than that of urea. The second and third harmonic generation values of the titled molecule are found to be 56 and 158 times higher than standard urea molecule, respectively, computed at same wavelength (i.e. 1064.13 nm) .
3. Synthesis of Pyrrol-3-ones
- Application Summary: This compound is used in the synthesis of 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one .
- Methods of Application: The compound was synthesized for the first time in 75% yield by the base-catalyzed intramolecular cyclization of 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one .
- Results: The synthesized compound could be used as building blocks in organic synthesis .
4. Synthesis of Pyrazolidin-3-one
- Application Summary: This compound is used in the synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one .
- Methods of Application: An easy, solvent-free method for the synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one has been achieved by grinding 4-chlorophenyl hydrazine and methyl acrylate in the presence of base in a ball mill .
- Results: The method provides a simple and efficient way to synthesize 1-(4-chlorophenyl)pyrazolidin-3-one .
5. Synthesis of Indole Derivatives
- Application Summary: This compound is used in the synthesis of various bioactive aromatic compounds containing the indole nucleus .
- Methods of Application: The compound is used to create indole derivatives that bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
- Results: Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
6. Synthesis of Pyrazolidin-3-one
- Application Summary: This compound is used in the synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one .
- Methods of Application: An easy, solvent-free method for the synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one has been achieved by grinding 4-chlorophenyl hydrazine and methyl acrylate in the presence of base in a ball mill .
- Results: The method provides a simple and efficient way to synthesize 1-(4-chlorophenyl)pyrazolidin-3-one .
Safety And Hazards
特性
IUPAC Name |
1-(4-chlorophenyl)-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAJRPRSQXYYAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20203137 | |
| Record name | 4-Chloro-alpha,alpha-dimethylphenethylic alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-methylpropan-2-ol | |
CAS RN |
5468-97-3 | |
| Record name | 4-Chloro-α,α-dimethylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5468-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-alpha,alpha-dimethylphenethylic alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005468973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5468-97-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-alpha,alpha-dimethylphenethylic alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-α,α-dimethylphenethylic alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.356 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chloro-α,α-dimethylbenzeneethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK2S3BZ6WD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


